3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid

Description

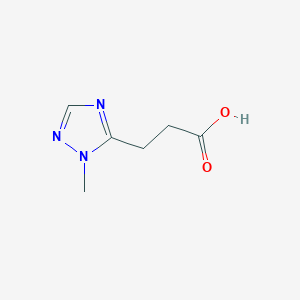

3-(1-Methyl-1H-1,2,4-triazol-5-yl)propanoic acid (molecular formula: C₆H₁₀N₄O₂, molecular weight: 170.17 g/mol) is a heterocyclic carboxylic acid featuring a 1,2,4-triazole ring substituted with a methyl group at the N1 position and a propanoic acid chain at the C5 position of the triazole . Its dihydrochloride salt (C₉H₁₀Cl₂FNO₂) has also been documented, indicating pharmaceutical relevance .

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c1-9-5(7-4-8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |

InChI Key |

JPTKONHNZQWAJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method is the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol, followed by subsequent reactions to introduce the propanoic acid moiety . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that are atom-economical and environmentally benign. These methods often utilize metal-free catalysts and are designed to be highly selective and efficient .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparison Points

Heterocyclic Core Modifications The triazole ring in the target compound is replaced with tetrazole in analogs like 3-((1-Phenyl-1H-tetrazol-5-yl)thio)propanoic acid , which enhances metabolic stability but may reduce solubility due to the phenyl-thio group.

Physicochemical Properties

- Melting points : Compound 14b (benzoimidazole derivative) exhibits a high melting point (279.4°C) due to its rigid, planar structure , whereas tetrazole analogs like 6d () melt at 173.1°C, reflecting reduced crystallinity .

- Solubility : The target compound’s methyl group may improve solubility in polar solvents compared to bromo or phenyl analogs.

Synthetic Accessibility

- Bromo-substituted triazoles (e.g., C₅H₆BrN₃O₂) require bromination steps, increasing synthetic complexity .

- Ethyl-substituted analogs (C₈H₁₃N₃O₂) likely involve alkylation of triazole precursors .

Biological Relevance

Biological Activity

3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. The findings are supported by data from recent studies and analyses.

The molecular formula of this compound is C₆H₈N₄O₂, with a molecular weight of 170.17 g/mol. Its structure includes a triazole ring that is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Activity

A study evaluating various 1,2,4-triazole derivatives found that compounds similar to this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Specifically, the compound demonstrated a reduction in TNF-α levels by approximately 44–60% at concentrations up to 100 µg/mL .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 3a | 60 | Not reported |

| 3b | 50 | Not reported |

| 3c | 55 | Not reported |

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been investigated. Compounds tested against various Gram-positive and Gram-negative bacterial strains showed varying degrees of activity. The presence of different substituents on the triazole ring influenced the overall antimicrobial potency .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|

| 3a | E. coli | 32 |

| 3b | S. aureus | 16 |

| 3c | P. aeruginosa | 64 |

Anticancer Activity

In vitro studies have shown that derivatives of triazole compounds can inhibit cancer cell proliferation. For instance, one study reported that a related compound exhibited an IC50 value of approximately 16.78 µg/mL against HepG2 liver carcinoma cells . This suggests a promising avenue for further exploration in cancer therapy.

The biological activities of triazole derivatives are often attributed to their ability to modulate various signaling pathways involved in inflammation and cell proliferation. The inhibition of cytokine release indicates a potential mechanism by which these compounds exert their anti-inflammatory effects.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Study on Anti-inflammatory Effects : A study involving PBMC cultures demonstrated that compounds similar to this compound significantly decreased TNF-α production compared to controls treated with standard anti-inflammatory drugs like ibuprofen .

- Antimicrobial Testing : Another research effort focused on the antimicrobial properties revealed that certain triazole derivatives were effective against resistant bacterial strains, providing insights into their potential use as novel antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid and its derivatives?

The synthesis typically involves multi-step reactions, including triazole ring formation via cyclization of thiosemicarbazides or hydrazine derivatives, followed by functional group modifications. For example, methyl esters of related triazole propanoic acids are synthesized through esterification of the parent acid, with subsequent purification via recrystallization . Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) yields the free propanoic acid. Reaction optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. How can tautomerism in triazole derivatives affect the physicochemical properties of this compound?

The 1,2,4-triazole ring exhibits tautomerism between 1H- and 2H-forms, influencing solubility, pKa, and reactivity. Characterization via -NMR and IR spectroscopy is critical to identify dominant tautomers. For instance, the parent compound 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid shows shifts in NH and COOH proton signals depending on the tautomeric state, which can be stabilized by pH adjustments or hydrogen-bonding solvents like DMSO .

Q. What analytical methods are recommended for characterizing triazole-propanoic acid derivatives?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm substituent positions and tautomeric forms (e.g., methyl group integration at δ 3.2–3.5 ppm) .

- Elemental analysis : To verify purity and stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

- IR spectroscopy : Identification of carboxylic acid (1700–1720 cm) and triazole ring (1500–1600 cm) absorption bands .

Advanced Research Questions

Q. What strategies optimize reaction conditions for synthesizing brominated analogs (e.g., 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid)?

Bromination is achieved using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DCM) under reflux. Kinetic studies show that reaction time (4–8 hours) and NBS stoichiometry (1.1–1.3 equiv) are critical to minimize di-substitution byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How do electron-withdrawing groups (e.g., bromine) influence the biological activity of triazole-propanoic acid derivatives?

Bromine substitution enhances electrophilicity, improving interactions with target enzymes (e.g., kinase binding pockets). Molecular docking studies of brominated analogs show increased binding affinity (ΔG = −8.2 kcal/mol) compared to non-halogenated derivatives (ΔG = −6.5 kcal/mol) due to halogen bonding with backbone carbonyl groups . Bioactivity assays (e.g., antimicrobial MIC tests) should be coupled with computational modeling to validate structure-activity relationships.

Q. What computational approaches are effective for predicting the reactivity of triazole-propanoic acid derivatives in medicinal chemistry?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over 100-ns trajectories to evaluate binding stability .

Q. How can contradictory spectral data from triazole-propanoic acid derivatives be resolved?

Contradictions often arise from tautomerism or solvent effects. For example, -NMR signals for NH protons may disappear in DO due to exchange, while DMSO-d stabilizes the 1H-tautomer. Multi-technique validation (e.g., X-ray crystallography for solid-state structure determination) is recommended .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.